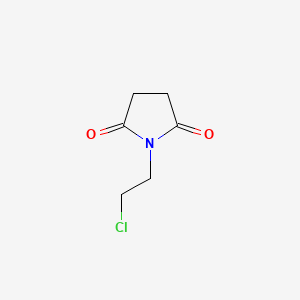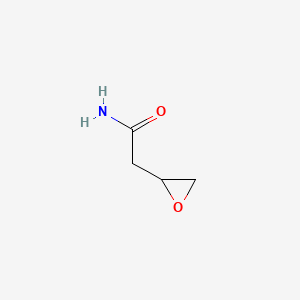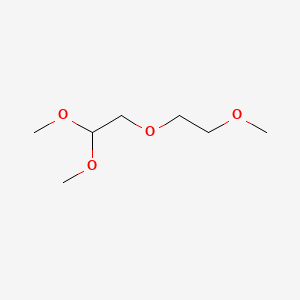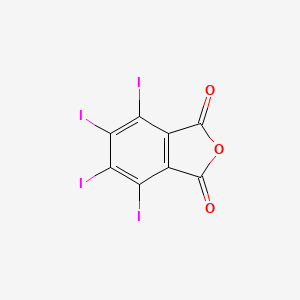
Tetraiodophthalic anhydride
Übersicht
Beschreibung
Tetraiodophthalic anhydride is a molecule that contains a total of 16 bonds. There are 16 non-H bond(s), 8 multiple bond(s), 2 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 2 ester(s) (aromatic), and 1 anhydride(s) (-thio) .
Molecular Structure Analysis
The this compound molecule contains a total of 16 bond(s). There are 16 non-H bond(s), 8 multiple bond(s), 2 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 2 ester(s) (aromatic), and 1 anhydride(s) (-thio) .Physical And Chemical Properties Analysis
This compound has a density of 3.4±0.1 g/cm³, a boiling point of 584.2±50.0 °C at 760 mmHg, and a flash point of 307.1±30.1 °C . It also has a melting point of 327.5 °C .Wissenschaftliche Forschungsanwendungen
1. Use in Radiography
Tetraiodophthalic anhydride derivatives have been explored as radio-opaque compounds for hepatolienography, a type of radiographic imaging. These derivatives can form colloidal dispersions in water, making them potential candidates for contrast media in radiography (Dummel, Madden, & Thomas, 1959).
2. Applications in Polymer Chemistry
This compound has been used in the synthesis of electronically conducting polymers. The pyrolysis of this compound leads to polymers with anhydride groups that are resistant to hydrolysis, indicating potential applications in materials science and electronics (MacPherson, Siudak, Weiss, & Willis, 1965).
3. Flame Retardancy in Textiles
Tetrabromophthalic anhydride, a compound similar to this compound, has been effectively used to flameproof wool textiles. This application demonstrates the potential of phthalic anhydride derivatives, including this compound, in enhancing fire resistance of materials (Friedman, Ash, & Fong, 1974).
4. Synthesis of Organic Molecules
This compound has been utilized in the synthesis of various organic molecules, including the preparation of tetramethylphthalimide. This demonstrates its role in facilitating complex organic reactions (Chiba, Endo, & Yamaka, 1975).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,5,6,7-tetraiodo-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8I4O3/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIMKEGZFOQVHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1I)I)I)I)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8I4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060897 | |
| Record name | 1,3-Isobenzofurandione, 4,5,6,7-tetraiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
651.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
632-80-4 | |
| Record name | Tetraiodophthalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=632-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Isobenzofurandione, 4,5,6,7-tetraiodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraiodophthalic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26423 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Isobenzofurandione, 4,5,6,7-tetraiodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Isobenzofurandione, 4,5,6,7-tetraiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of Tetraiodophthalic Anhydride and are there any spectroscopic studies available?
A1: this compound features an anhydride functional group fused to a benzene ring with four iodine atoms substituting the remaining hydrogens. While a molecular formula is not explicitly provided in the abstracts, it can be deduced as C8I4O3 with a molecular weight of 667.77 g/mol. Spectroscopic data, particularly infrared (IR) and Raman spectra, are available for this compound and some of its derivatives like potassium tetraiodophthalimide and N-d-tetraiodophthalimide [].
Q2: What makes this compound a strong electron acceptor and how does this influence its interactions?
A2: [] this compound acts as a strong electron acceptor due to the presence of the four iodine atoms. These halogen atoms, with their high electronegativity, pull electron density away from the aromatic ring and the anhydride group, creating an electron-deficient center. This property facilitates the formation of charge-transfer complexes with electron-rich molecules like naphthalene. The strength of this interaction, measured by stability constants, is greater for this compound compared to its tetrachloro and tetrabromo counterparts, highlighting the influence of iodine on its electron-accepting ability [].
Q3: How does complexation with this compound affect the photophysical properties of compounds like naphthalene?
A3: [] Complexation with this compound enhances intersystem crossing in molecules like naphthalene. This is observed as an increase in phosphorescence intensity when naphthalene forms a complex with heavy-atom-containing acceptors like this compound. The heavy atom effect, induced by the iodine atoms, facilitates the spin-forbidden transition from the excited singlet state to the triplet state, resulting in enhanced phosphorescence [].
Q4: Are there concerns regarding the stability and reactivity of this compound?
A4: [] While this compound is a potent electron acceptor, it exhibits high reactivity with water, readily undergoing hydrolysis. This susceptibility to hydrolysis poses challenges for its persistence in the environment and its potential for bioaccumulation. The presence of moisture, even in trace amounts, can rapidly degrade the anhydride, making its long-term stability a concern [].
Q5: How does the structure of this compound relate to its potential applications?
A5: [, ] this compound, with its four iodine atoms, presents itself as a potential source for radio-opaque compounds, particularly for applications like hepatolienography []. The presence of iodine, a heavy atom with X-ray absorbing properties, makes its derivatives attractive for contrast-enhanced imaging techniques. Furthermore, the anhydride functionality offers a site for chemical modification, allowing the synthesis of various derivatives with tailored properties [].
Q6: Are there alternative methods available for the synthesis of this compound?
A6: [] Yes, a new method for the preparation of this compound has been proposed. While the specifics of this method are not elaborated upon in the abstract, its existence suggests ongoing efforts to optimize the synthesis of this compound []. The development of alternative synthetic routes is crucial for improving the accessibility and potentially reducing the environmental impact of producing this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




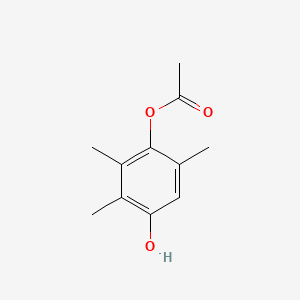
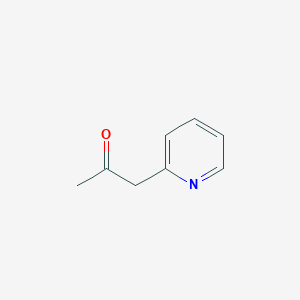


![3-Methylbenzo[1,2,4]triazine](/img/structure/B1294894.png)


